L-Trp-Gly Amide

Description

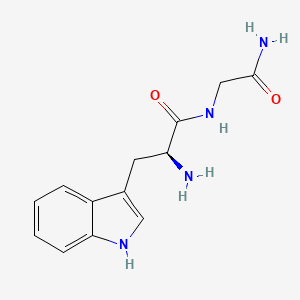

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16N4O2 |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-(1H-indol-3-yl)propanamide |

InChI |

InChI=1S/C13H16N4O2/c14-10(13(19)17-7-12(15)18)5-8-6-16-11-4-2-1-3-9(8)11/h1-4,6,10,16H,5,7,14H2,(H2,15,18)(H,17,19)/t10-/m0/s1 |

InChI Key |

AAERTEZFXPAESI-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)N)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)N)N |

sequence |

WG |

Origin of Product |

United States |

Synthetic Methodologies for L Tryptophyl Glycine Amide and Its Derivatives

Solid-Phase Peptide Synthesis Approaches for L-Trp-Gly Amide

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, has revolutionized the way peptides are synthesized. masterorganicchemistry.com This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. masterorganicchemistry.comcsic.es The key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by washing the resin. csic.es

For the synthesis of L-Trp-Gly-NH2, a suitable resin, such as a Rink amide resin, is typically used to generate the C-terminal amide upon cleavage. The synthesis commences by attaching the first amino acid, glycine (B1666218), to the resin. The subsequent steps involve a cycle of deprotection of the N-terminal protecting group of the resin-bound amino acid, followed by the coupling of the next N-protected amino acid, in this case, L-tryptophan. masterorganicchemistry.com

A critical aspect of synthesizing tryptophan-containing peptides is the protection of the indole (B1671886) side chain to prevent unwanted side reactions. The indole ring is susceptible to oxidation and alkylation, especially during the acidic conditions used for cleavage. thermofisher.com While synthesis can sometimes proceed without indole protection, using a protecting group significantly improves the yield and purity of the final peptide. peptide.com A common protecting group for the tryptophan indole nitrogen in Boc (tert-butyloxycarbonyl) chemistry is the formyl (For) group. peptide.com In Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, the Boc group is often used to protect the indole nitrogen. google.com This protecting group is stable to the basic conditions used for Fmoc removal but is cleaved simultaneously with the side-chain protecting groups and the peptide from the resin using strong acid, such as trifluoroacetic acid (TFA). thermofisher.comgoogle.com

The coupling of amino acids is facilitated by activating agents. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling reagents. peptide.combachem.com However, to minimize side reactions and racemization, they are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). bachem.com More modern and efficient coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). peptide.combachem.com These reagents generally lead to faster and more complete coupling reactions with less racemization. peptide.com

Once the dipeptide is assembled on the resin, it is cleaved from the solid support and the side-chain protecting groups are removed. This is typically achieved by treatment with a strong acid, such as TFA, often in the presence of scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to capture reactive carbocations generated during deprotection and prevent modification of the tryptophan residue. thermofisher.com

Table 1: Key Parameters in Solid-Phase Synthesis of this compound

| Parameter | Options and Considerations |

| Resin | Rink Amide, PAL, or other suitable amide-generating resins. |

| Nα-Protecting Group | Fmoc (base-labile) or Boc (acid-labile). csic.es |

| Tryptophan Side-Chain Protection | Boc (tert-butyloxycarbonyl) or For (formyl). peptide.comgoogle.com |

| Coupling Reagents | DIC/HOBt, HBTU, HATU, PyBOP. peptide.combachem.com |

| Cleavage Cocktail | Trifluoroacetic acid (TFA) with scavengers (e.g., water, TIS, EDT). thermofisher.com |

| Purification | Reverse-phase high-performance liquid chromatography (RP-HPLC). |

Solution-Phase Chemical Synthesis Techniques for Dipeptide Amides

Solution-phase peptide synthesis (SolPS) predates SPPS and remains a valuable technique, particularly for the large-scale synthesis of short peptides. In this approach, all reactants are dissolved in a suitable organic solvent. The main challenge in solution-phase synthesis is the purification of the intermediate products after each coupling and deprotection step, which typically involves extraction, precipitation, or crystallization. mdpi.com

The synthesis of a dipeptide amide like L-Trp-Gly-NH2 in solution would involve the coupling of a C-terminally protected glycine amide (H-Gly-NH2) with an N-terminally and side-chain protected L-tryptophan derivative. The protection of the α-amino group of tryptophan is crucial to prevent self-polymerization and ensure the correct peptide bond formation. Common N-protecting groups include Boc and benzyloxycarbonyl (Z). As with SPPS, protection of the tryptophan indole ring, for instance with a Boc group, is advisable to prevent side reactions. google.com

The amide bond formation is achieved using the same types of coupling reagents as in SPPS, such as carbodiimides (DCC, EDC) with additives (HOBt, HOSu), or phosphonium and uronium reagents (PyBOP, HBTU, HATU). bachem.comnih.gov The choice of solvent is critical and is often a polar aprotic solvent like dimethylformamide (DMF), dichloromethane (B109758) (DCM), or N-methyl-2-pyrrolidone (NMP). numberanalytics.com

After the coupling reaction, the protected dipeptide is isolated and purified. The N-terminal protecting group is then removed to yield the desired dipeptide amide or to allow for further chain elongation. For example, a Boc group is removed with an acid like TFA, and a Z group is removed by catalytic hydrogenation. masterorganicchemistry.com The final deprotection step to remove the side-chain protecting group from tryptophan would be similar to that in SPPS, using strong acid and scavengers.

Recently, liquid-phase peptide synthesis (LPPS) has emerged as a hybrid approach, combining the advantages of both solid-phase and solution-phase methods. mdpi.com In LPPS, the growing peptide is attached to a soluble tag, allowing for homogeneous reaction conditions and simplified purification by precipitation. mdpi.com

Table 2: Comparison of Common Coupling Reagents in Solution-Phase Synthesis

| Coupling Reagent | Advantages | Disadvantages |

| DCC/HOBt | Inexpensive, effective. bachem.com | Byproduct (DCU) is poorly soluble, can be difficult to remove. peptide.com |

| EDC/HOBt | Water-soluble carbodiimide, byproduct is also water-soluble, facilitating workup. bachem.com | Can be less stable in aqueous solutions. bachem.com |

| HBTU/HATU | High coupling efficiency, fast reaction times, low racemization. peptide.com | More expensive than carbodiimides. |

| T3P® | Biomimetic, efficient, and generates environmentally benign byproducts. mdpi.com | Requires a base for activation. mdpi.com |

Enzymatic Synthesis and Biocatalytic Pathways for Tryptophan Amides

Enzymatic synthesis offers a green and highly selective alternative to chemical methods for peptide bond formation. Enzymes, such as proteases and lipases, can catalyze the formation of peptide bonds under mild conditions, often in aqueous environments, and with strict stereoselectivity, which obviates the need for chiral resolution steps. nih.gov

Lipases, which normally catalyze the hydrolysis of lipids, have also been shown to be effective biocatalysts for amide bond formation in organic solvents. nih.gov For instance, porcine pancreas lipase (B570770) (PPL) and Candida antarctica lipase B (CalB) are versatile enzymes used in the synthesis of dipeptides. nih.govcapes.gov.br The reaction can involve the aminolysis of an amino acid ester, where an N-protected L-tryptophan ester would react with glycine amide.

Another biocatalytic approach involves the use of adenylation domains from non-ribosomal peptide synthetases (NRPSs). These enzymes activate the carboxylic acid of an amino acid by forming an aminoacyl-AMP intermediate. d-nb.infoasm.org This activated intermediate can then react with an amine nucleophile, such as glycine amide, to form the dipeptide. d-nb.infoasm.org This method has been successfully used to synthesize various L-tryptophyl-N-alkylamides. d-nb.info

Table 3: Enzymes Used in Tryptophan Amide Synthesis

| Enzyme Class | Example Enzyme(s) | Acyl Donor | Acyl Acceptor | Key Features |

| Proteases | Thermolysin | N-protected L-Tryptophan | Glycine Amide | High stereoselectivity, no side-chain protection needed. vulcanchem.com |

| Lipases | Candida antarctica lipase B (CalB), Porcine Pancreas Lipase (PPL) | N-protected L-Tryptophan ester | Glycine Amide | Can function in organic solvents, broad substrate scope. nih.gov |

| Adenylating Enzymes | TycA-A (from Tyrocidine Synthetase) | L-Tryptophan | Glycine Amide | ATP-dependent activation, enzyme-independent aminolysis. d-nb.info |

Chemoenzymatic Strategies for Stereoselective Production

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to create efficient and stereoselective synthetic routes. This approach is particularly useful for producing chiral molecules like this compound, where precise control over stereochemistry is essential.

One chemoenzymatic strategy could involve the enzymatic resolution of a racemic mixture of a key intermediate. For example, a racemic tryptophan derivative could be synthesized chemically, and then an enzyme could be used to selectively react with one of the enantiomers, allowing for the separation of the desired L-isomer.

A more integrated approach involves using enzymes to catalyze specific bond formations within a multi-step chemical synthesis. For the synthesis of this compound derivatives, a chemical method could be used to construct the dipeptide backbone, and then an enzyme could be employed for a stereoselective modification. For instance, a prenyltransferase enzyme, such as FgaPT2, has been used for the regioselective prenylation of tryptophan and its derivatives at the C4 position of the indole ring. nih.gov While this particular enzyme did not accept tryptophan-containing dipeptides as substrates in one study, other prenyltransferases are known to act on cyclic dipeptides. nih.govnih.gov This highlights the potential for using enzymes to introduce complex modifications to a pre-formed dipeptide scaffold.

Another chemoenzymatic approach involves the synthesis of a D-amino acid-containing dipeptide using the adenylation domain of an NRPS. asm.org This demonstrates the power of these enzymes in controlling the stereochemistry of the resulting peptide. A similar strategy could be adapted for the synthesis of this compound by selecting an adenylation domain with specificity for L-tryptophan and using glycine amide as the nucleophile.

A further example of a chemoenzymatic process is the use of an adenylating enzyme to activate L-tryptophan, forming L-tryptophyl-AMP. d-nb.info This intermediate can then undergo a chemical, enzyme-independent nucleophilic substitution by an amine to form the amide bond. d-nb.info This strategy neatly separates the enzymatic activation from the chemical coupling step.

Table 4: Illustrative Chemoenzymatic Route for a Modified this compound Derivative

| Step | Method | Catalyst/Reagent | Purpose |

| 1. Dipeptide Synthesis | Chemical (Solution or Solid-Phase) | Coupling reagents (e.g., HATU) | Formation of this compound backbone. |

| 2. Stereoselective Modification | Enzymatic | Prenyltransferase | Regio- and stereoselective introduction of a prenyl group onto the tryptophan indole ring. nih.govnih.gov |

| 3. Deprotection & Purification | Chemical | TFA, RP-HPLC | Removal of any protecting groups and purification of the final product. |

Advanced Amide Bond Formation Strategies in Peptide Chemistry

While traditional coupling reagents are effective, the field of peptide chemistry is continually evolving, with new strategies being developed to improve efficiency, reduce waste, and overcome challenges such as the coupling of sterically hindered amino acids. These advanced strategies are applicable to the synthesis of this compound.

One area of advancement is the development of novel coupling reagents. For example, ynamides have been introduced as racemization-free coupling reagents that work under very mild conditions. thieme-connect.comacs.org They have shown excellent selectivity for amino groups in the presence of other nucleophilic side chains, which could be advantageous for tryptophan-containing peptides. acs.org Organoboron catalysts, such as arylboronic acids, have also been explored for direct amide bond formation, offering a catalytic and more environmentally friendly approach. uantwerpen.be

Another innovative strategy involves the use of carboxylic acid and amine surrogates. uantwerpen.bethieme-connect.com For instance, thioacids can be coupled with amine surrogates to form amide bonds. uantwerpen.be A recent development involves a one-pot process where a carboxylic acid is first converted to a thioester using dipyridyl dithiocarbonate (DPDTC), which then reacts with an amine to form the amide bond without the need for traditional coupling reagents. nih.gov This method is notable for being green and efficient. nih.gov

Titanium-catalyzed peptide-peptide segment coupling has also been developed as a powerful tool for convergent synthesis, allowing for the formation of peptide bonds between peptide fragments without prior chemical modification. rsc.org This could be applied to the coupling of an L-tryptophan-containing fragment with a glycine amide fragment.

Finally, methods that avoid aggregation during solid-phase synthesis are crucial for the successful synthesis of longer or more complex peptides. The introduction of backbone-protecting groups, such as the 2,4-dimethoxybenzyl (Dmb) group on a glycine residue, can disrupt interchain hydrogen bonding and improve synthetic outcomes.

Table 5: Summary of Advanced Amide Bond Formation Strategies

| Strategy | Description | Key Reagents/Catalysts | Potential Advantages |

| Ynamide Coupling | Two-step, one-pot synthesis using ynamides as coupling reagents. acs.org | Ynamides | Racemization-free, mild conditions, high selectivity. thieme-connect.comacs.org |

| Boronic Acid Catalysis | Direct dehydrative amidation catalyzed by boronic acids. uantwerpen.be | Arylboronic acids | Catalytic, green chemistry approach. rsc.org |

| Thioester-Mediated Ligation | One-pot conversion of carboxylic acids to amides via a thioester intermediate. nih.gov | Dipyridyl dithiocarbonate (DPDTC) | Avoids traditional coupling reagents, green, efficient. nih.gov |

| Metal-Catalyzed Coupling | Convergent synthesis by coupling peptide fragments. rsc.org | Titanium alkoxides | High substrate generality for fragment coupling. rsc.org |

| Backbone Protection | Reversible protection of the amide backbone to prevent aggregation in SPPS. | Dmb/Hmb-protected amino acids | Improved synthesis of difficult or aggregating sequences. |

Structural Elucidation and Conformational Analysis of L Tryptophyl Glycine Amide

Spectroscopic Characterization Techniques

A variety of spectroscopic techniques are instrumental in piecing together the structural puzzle of L-Tryptophyl-Glycine amide. Each method provides a unique window into the molecule's architecture and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For L-Tryptophyl-Glycine amide, ¹H NMR studies provide detailed information about the spatial proximity of protons, which is essential for defining its conformational preferences.

Key parameters derived from NMR spectra, such as vicinal coupling constants (³J) and the temperature coefficients of amide proton chemical shifts, are used to deduce torsional angles and identify intramolecular hydrogen bonds that stabilize specific conformations. For instance, in dimethyl sulfoxide, the related tetrapeptide Trp-Gly-Ala-Glu has been shown to adopt a type I β-turn conformation, a finding supported by its ³J(NH,αH) coupling constants and amide proton temperature coefficients. publish.csiro.au While specific data for L-Trp-Gly amide is not detailed in the provided results, the methodology is directly applicable. The analysis of spin systems in COSY and TOCSY spectra allows for the assignment of resonances to specific protons within the Trp and Gly residues. uzh.ch The nuclear Overhauser effect (NOE), which is distance-dependent, provides crucial constraints for structure calculations by identifying protons that are close in space. uzh.ch

Table 1: Representative ¹H NMR Data for Peptide Conformational Analysis This table is illustrative and based on general principles of peptide NMR, as specific data for this compound was not available in the search results.

| Parameter | Typical Value/Range | Information Gained |

|---|---|---|

| ³J(NH,αH) | 2-10 Hz | Dihedral angle (φ) |

| Amide Proton Temp. Coeff. | < -4.0 ppb/K | Solvent-shielded (H-bonded) proton |

| NOE Intensity | Varies | Interproton distance (< 5 Å) |

Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of peptides and proteins. The CD spectrum of a peptide is influenced by its molecular chirality and the spatial arrangement of its amide bonds. rsc.org For tryptophan-containing peptides like L-Tryptophyl-Glycine amide, the indole (B1671886) chromophore of tryptophan also contributes to the CD signal, particularly in the near-UV region (250-300 nm).

Studies on related tryptophan-glycine copolymers have shown that the CD spectra are pH-dependent, indicating conformational changes with varying protonation states. mdpi.com The spectra, typically measured in the far-UV region (200-250 nm), can reveal the presence of ordered structures such as β-turns or random coils. mdpi.comresearchgate.net For example, a distinct positive peak around 230 nm in the CD spectra of some IgG-binding peptides has been correlated with a specific β-bulge secondary structure and binding affinity. jst.go.jp While the precise CD spectrum for this compound is not provided, it is expected to exhibit characteristic signals reflecting its conformational ensemble in solution.

The aromatic indole ring of the tryptophan residue endows L-Tryptophyl-Glycine amide with distinct ultraviolet-visible (UV-Vis) absorption and fluorescence properties. The UV absorption spectrum of tryptophan-containing peptides is dominated by the π → π* transitions of the indole ring, typically showing a maximum around 280 nm. nih.gov

The fluorescence of tryptophan is particularly sensitive to its local environment, making it an excellent intrinsic probe of peptide conformation and dynamics. The fluorescence emission maximum of tryptophan can shift in response to changes in solvent polarity and the proximity of quenching groups. nih.govresearchgate.net For instance, the Trp-Gly zwitterion exhibits a blue-shifted fluorescence emission maximum at 347 nm compared to other related dipeptides (357 nm), suggesting a distinct set of conformers for this species. nih.gov The quantum yield and lifetime of the excited state are also valuable parameters that can be influenced by the peptide's conformation. mdpi.com

Table 2: Typical Spectroscopic Properties of Tryptophan-Containing Peptides This table is illustrative and based on general properties of tryptophan in peptides.

| Spectroscopic Property | Typical Wavelength/Value | Significance |

|---|---|---|

| UV Absorption Maximum | ~280 nm | Presence of Tryptophan |

| Fluorescence Emission Maximum | 340-360 nm | Sensitive to local environment |

| Molar Extinction Coefficient (at 280 nm) | ~5,600 M⁻¹cm⁻¹ | Concentration determination |

Mass spectrometry (MS) is an indispensable tool for verifying the primary structure of peptides. For L-Tryptophyl-Glycine amide, techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can confirm the amino acid sequence and the presence of the C-terminal amide group. nih.gov

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (b- and y-type ions) are characteristic of the peptide sequence. The presence of a C-terminal amide instead of a carboxylic acid results in a 1 Da mass difference in the y-ions and the molecular ion, providing unambiguous confirmation of the amidation. High-resolution mass spectrometry can provide the exact mass of the peptide, further confirming its elemental composition. hmdb.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescent Properties

Advanced Structural Determination Methods for Tryptophan-Containing Dipeptides

Beyond the standard spectroscopic techniques, advanced methods provide deeper insights into the structural intricacies of tryptophan-containing dipeptides. Gas-phase spectroscopic techniques, such as UV-UV and IR-UV double resonance spectroscopy, combined with laser desorption, allow for the study of isolated, solvent-free peptide conformers. These studies have revealed that even simple dipeptides like Trp-Gly can exist in multiple conformations, stabilized by intramolecular hydrogen bonds. researchgate.net

Computational methods, particularly ab initio and density functional theory (DFT) calculations, are crucial for interpreting experimental spectra and exploring the potential energy surface of the peptide. researchgate.netnih.gov These calculations can predict the geometries and relative energies of different conformers, as well as their vibrational and electronic spectra. olemiss.edumdpi.com

Conformational Preferences and Molecular Dynamics

The conformational landscape of L-Tryptophyl-Glycine amide is complex, with multiple low-energy structures accessible. The preferred conformations are a result of a delicate balance of intramolecular interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions.

Based on a comprehensive review of available scientific literature, detailed experimental and computational studies focusing specifically on the conformational analysis of the isolated dipeptide L-Tryptophyl-Glycine Amide (this compound) are limited. The compound is often included as a C-terminal component in larger peptide chains for biological activity studies, where its conformation is influenced by the preceding amino acid residues.

While general principles of peptide conformation, solvent effects, and hydrogen bonding are well-established, applying them specifically to L-Tryptophyl-Glycine Amide without direct experimental or computational data on the molecule itself would be speculative and not meet the required standards of scientific accuracy. Studies on similar but distinct molecules, such as Gly-Trp or N-acetyl-tryptophanamide, cannot be directly extrapolated to this compound with certainty. capes.gov.brthieme-connect.de

Further dedicated research, including spectroscopic methods like NMR and Circular Dichroism in various solvents, combined with molecular modeling, would be necessary to elucidate the specific structural and conformational properties of L-Tryptophyl-Glycine Amide.

Computational and Theoretical Investigations of L Tryptophyl Glycine Amide

Quantum Chemical Methods (DFT, TD-DFT, Ab Initio)

Quantum chemical methods are essential for elucidating the conformational landscape and spectroscopic properties of peptides like L-Trp-Gly Amide. High-level correlated ab initio quantum chemical calculations, often combined with molecular dynamics, have been employed to study the tryptophyl-glycine dipeptide. nih.gov These calculations are crucial for identifying the lowest energy conformers and understanding the potential energy surface.

One significant finding is that standard Density Functional Theory (DFT) methods can be inadequate for accurately describing the potential energy surface of such peptides. nih.gov This is because London dispersion energy, which is not fully accounted for in many DFT functionals, plays a critical role in stabilizing the most stable conformers. nih.gov Therefore, dispersion-corrected DFT (DFT-D) or high-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often necessary for reliable results. tandfonline.com For instance, studies on similar aromatic dipeptides have shown that MP2 geometry optimization can significantly alter the predicted structures compared to standard DFT functionals like B3LYP, particularly affecting the degree of backbone folding. tandfonline.com

Ab initio and DFT calculations are also instrumental in interpreting experimental spectra. By calculating theoretical vibrational frequencies (e.g., IR spectra) and comparing them to experimental data, researchers can assign specific spectral features to distinct conformational structures. researchgate.net For the Trp-Gly dipeptide, calculations at the DFT B3LYP/6-31G(d,p) level have been used to assign IR-UV hole-burning spectra, helping to identify conformers with specific intramolecular interactions, such as those involving the peptide backbone and the indole (B1671886) ring. researchgate.net Time-dependent DFT (TD-DFT) is specifically used to model electronic excited states and predict electronic spectra, such as UV-Vis and circular dichroism, which are heavily influenced by the peptide's conformation and the electronic properties of the tryptophan chromophore. researchgate.net

Table 1: Comparison of Computational Methods for Peptide Analysis

| Method | Strengths | Weaknesses | Typical Application for this compound |

|---|---|---|---|

| Ab Initio (MP2, CCSD(T)) | High accuracy, gold standard for energetics. | Computationally very expensive, limited to smaller systems or single-point calculations. | Calculating accurate energies of key conformers identified by other methods. nih.gov |

| DFT (e.g., B3LYP) | Good balance of accuracy and computational cost. | Standard functionals may poorly describe dispersion forces, crucial for peptide folding. nih.govtandfonline.com | Geometry optimization and frequency calculations for spectral assignment. researchgate.net |

| DFT-D (Dispersion-Corrected) | Includes empirical corrections for van der Waals / dispersion interactions. | The accuracy depends on the specific dispersion correction scheme used. | More accurate determination of the potential energy surface and conformer stability. acs.org |

| TD-DFT | Efficient method for calculating excited state properties. | Accuracy can be limited for certain types of excited states (e.g., charge-transfer). | Simulating UV-Vis and circular dichroism spectra to correlate structure with optical properties. researchgate.net |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a powerful lens to view the dynamic behavior of this compound in various environments. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes of the peptide over time, revealing its flexibility and preferred structures.

For the related Trp-Gly dipeptide, MD simulations have been combined with quantum chemical calculations to explore its free energy surface and identify the most stable conformers in the gas phase. nih.gov These simulations have revealed that Trp-Gly can adopt multiple conformations, with a significant finding being the existence of two primary structural families: one where the peptide backbone is in an extended conformation and another where it is folded, with the backbone curled over the indole ring of tryptophan. nih.gov

The choice of force field is critical in MD simulations. For glycine (B1666218) and related peptides, force fields such as the Generalized Amber Force Field (GAFF) have been shown to accurately reproduce physical properties. purdue.edu MD simulations have also been used to study the aggregation of glycine in aqueous solutions, showing the formation of dynamic, hydrated clusters. rsc.org This is relevant for understanding how a dipeptide like this compound might behave at higher concentrations.

Furthermore, MD simulations can be used to study the influence of external factors, such as electric fields, on peptide dynamics. spbstu.rutandfonline.com Such studies on glycine and tryptophan have provided insights into the resonant effects and transient dynamics of molecular vibrations in the THz and IR frequency ranges. spbstu.ru For Trp-Gly specifically, MD simulations have been used to rationalize changes in spectroscopic signals, such as UV resonance Raman, by correlating them with the populations of different rotameric states defined by critical dihedral angles. nih.gov

Table 2: Key Dihedral Angles in Trp-Gly Conformations from MD Simulations

| Dihedral Angle | Description | Significance |

|---|---|---|

| φ (phi) | Rotation around the N-Cα bond | Defines backbone conformation |

| ψ (psi) | Rotation around the Cα-C' bond | Defines backbone conformation |

| χ1 (chi1) | Rotation around the Cα-Cβ bond of Tryptophan | Determines the orientation of the indole side chain relative to the backbone; critical for folded vs. extended structures. nih.gov |

| χ2 (chi2) | Rotation within the Tryptophan side chain | Further defines the indole ring's spatial position. nih.gov |

Analysis of Intermolecular Interactions and Binding Affinity Predictions

The structure and function of peptides are dictated by a complex network of non-covalent interactions. For this compound, the tryptophan side chain is a key player, capable of engaging in several types of interactions that stabilize specific conformations and mediate binding to other molecules.

Hydrogen Bonds: Intramolecular hydrogen bonds are crucial in defining the conformational preferences of Trp-Gly. MD simulations have shown that the extended backbone conformation of the Trp-Gly zwitterion can be stabilized by two hydrogen bonds involving the terminal amine cation. nih.gov In other conformers, hydrogen bonds can form between the peptide backbone and the NH group of the indole ring. researchgate.net

Cation-π Interactions: The electron-rich indole ring of tryptophan can engage in strong, non-covalent interactions with cations. These cation-π interactions are significantly stronger than typical hydrogen bonds and are less affected by the solvent environment than salt bridges. plos.org In the context of this compound, a protonated N-terminus or a nearby cationic species could interact favorably with the indole ring, influencing the peptide's structure and binding properties.

Hydrophobic and van der Waals Interactions: The large, aromatic indole ring contributes significantly to hydrophobic interactions, which are a primary driving force for protein folding in aqueous environments. researchgate.net In an isolated this compound molecule, van der Waals forces, particularly London dispersion, are critical for stabilizing folded structures where the side chain and backbone are in close contact. nih.gov

Computational methods are also employed to predict how this compound might interact with other molecules, such as metallic nanoclusters or biological receptors. For example, DFT calculations have been used to study the binding modes and energies of amino acids and dipeptides with gold clusters, identifying the preferred interaction sites (e.g., amine groups, side chains) and the nature of the bonding. acs.orgresearchgate.net Such studies are foundational for predicting binding affinity and designing novel peptide-based materials or therapeutics.

Electronic Properties and Excited States Modeling

The electronic properties of L-Tryptophyl-Glycine Amide are dominated by the tryptophan residue, which acts as an intrinsic fluorescent probe. Computational modeling is essential for interpreting its photophysical behavior, including absorption and fluorescence, and correlating these properties with the peptide's specific conformation.

The fluorescence of tryptophan is highly sensitive to its local environment. A key observation for the Trp-Gly dipeptide is a pattern of fluorescence emission shifts that correlate with its conformational state. nih.gov For instance, the Trp-Gly zwitterion, which spends a significant amount of time in an extended conformation, exhibits a blue-shifted fluorescence emission. nih.gov Theoretical models, such as those based on the Stark effect, can explain these shifts. A positive charge (like the terminal amine cation) near the pyrrole (B145914) part of the indole ring can keep the excited ¹La state at a higher energy, thus limiting the red-shift of the fluorescence emission. nih.gov

Time-dependent density functional theory (TD-DFT) is a primary tool for modeling the electronic transitions that give rise to these photophysical properties. researchgate.net TD-DFT calculations can predict the energies of the lowest singlet excited states of tryptophan, known as ¹La and ¹Lb, and how these energies are perturbed by the peptide's conformation and environment. These calculations help explain pH-dependent shifts in fluorescence spectra, which are ascribed to modifications of the microenvironment surrounding the indole ring due to different protonation states. mdpi.comcore.ac.uk

Ultrafast fluorescence decay dynamics have also been investigated for Trp-Gly, revealing very short lifetime components (under 100 ps) that are attributed to quasi-static self-quenching mechanisms. nih.gov Modeling these nonradiative relaxation pathways, which compete with fluorescence, often requires advanced computational methods that can describe transitions between different electronic potential energy surfaces, such as surface hopping nonadiabatic dynamics. mdpi.com

Theoretical Studies on Radical Formation and Structural Stability in Tryptophan-Glycine Contexts

Peptides and proteins are susceptible to damage from radical species, which can alter their structure and function. Theoretical studies provide molecular-level insights into the mechanisms of radical formation and the subsequent impact on peptide stability. The Trp-Gly sequence contains two sites of particular interest for radical studies: the easily oxidized tryptophan residue and the glycine residue, which is prone to hydrogen abstraction at its α-carbon.

Experimental studies using flash-photolysis have shown that both sulfate (B86663) (SO₄•⁻) and hydrogen phosphate (B84403) (HPO₄•⁻) radicals react with Trp-Gly. conicet.gov.arresearchgate.net These studies detected the formation of the tryptophan radical cation (Trp•⁺) as a key intermediate in the oxidation process. conicet.gov.arresearchgate.net The radical is initially formed on the indole ring, and its subsequent reactions can lead to various products.

Computational studies have explored the consequences of radical formation on peptide structure. The formation of a Cα-centered radical on a glycine residue (GLR) forces the local backbone into a planar conformation. nih.gov All-atom molecular dynamics simulations using force fields specifically parameterized for this glycine radical have been used to study its effect on the structure of mini-proteins. nih.gov These simulations show that radicalization not only changes the conformation of the glycine residue itself but can also unfold adjacent residues, potentially disrupting local secondary structures like β-sheets or α-helices. nih.gov

Theoretical calculations, including DFT, have been used to investigate the stability of various radical conformations. For radicals of amino acid diamides, the extended βL and C₇ ring conformations, both of which are planar, are predicted to be the most stable. nih.gov In the context of a tryptophan-containing peptide, a radical can also be generated on the indole side chain, for instance, through UV-induced electron detachment. researchgate.net The location and stability of such radicals are subjects of ongoing theoretical investigation, which is crucial for understanding phenomena like radical-driven peptide fragmentation in mass spectrometry. researchgate.net

Biochemical Interactions and Biological Activities Non Clinical Contexts

Enzyme-Substrate Relationships and Catalytic Mechanisms

The interaction of L-Trp-Gly Amide and related structures with various enzymes is a key aspect of its biochemical profile. These interactions can range from serving as a substrate to modulating enzymatic activity.

Tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO) are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway, the oxidative cleavage of the L-tryptophan (L-Trp) pyrrole (B145914) ring. pnas.orgnih.gov This pathway is a major route for tryptophan catabolism. nih.govnih.gov In mammals, TDO is primarily found in the liver, while IDO is distributed more widely throughout the body. nih.gov

The recognition of L-Trp by TDO involves specific interactions with the enzyme's active site. The carboxylate and ammonium (B1175870) groups of L-tryptophan are recognized through electrostatic and hydrogen-bonding interactions with the enzyme and a propionate (B1217596) group of the heme. pnas.orgrcsb.org This precise recognition defines the enzyme's L-stereospecificity. pnas.org Structural studies of TDO from Xanthomonas campestris have shown that the binding of L-Trp induces a conformational change in the enzyme, which is crucial for excluding water from the active site and stabilizing the enzyme. pnas.orgrcsb.org The indole (B1671886) ring of L-Trp is positioned for oxygenation at the C2 and C3 atoms, facilitated by interactions with residues such as Phe51, Leu120, and Tyr113. nih.gov

While L-Trp is the natural substrate, the structural requirements for binding and catalysis provide insights into how related molecules like this compound might interact with these enzymes. The amidation of the C-terminus in this compound would alter the interaction with residues like Arg117, which forms bidentate ion-pair interactions with the carboxylate group of L-Trp. pnas.orgresearchgate.net This modification could potentially impact the binding affinity and catalytic efficiency.

In the context of IDO, which has become a target for drug discovery, particularly in cancer therapy, the design of selective inhibitors is crucial. nih.gov Understanding the structural basis for substrate and inhibitor binding is key. For instance, the presence of multiple stable binding conformations for L-Trp and D-Trp in human IDO (hIDO) suggests a large and dynamic active site. nih.gov

Amidases (EC 3.5.1.4) are a class of hydrolase enzymes that catalyze the hydrolysis of amides to produce a carboxylic acid and ammonia. researchgate.netnih.gov These enzymes are ubiquitous and play roles in various metabolic processes. nih.govijbio.com The substrate specificity of amidases can vary significantly. For example, the amidase from Rhodococcus rhodochrous M8 shows a preference for aliphatic amides like acetamide (B32628) and propionamide, while bulky aromatic amides are poor substrates. researchgate.net

L-amino acid amidases, a subset of amidases, are stereoselective and can hydrolyze different L-amino acid amides. mdpi.com Research on L-proline amide hydrolase (PAH) from Pseudomonas syringae (PsyPAH) demonstrated its ability to hydrolyze various L-amino acid amides, including those of L-Trp. mdpi.com This indicates that this compound could potentially serve as a substrate for certain amidase enzymes, leading to its conversion into L-Trp-Gly and ammonia. The efficiency of this hydrolysis would depend on the specific amidase and its substrate preference. For instance, a study on the promiscuous amidase activity of esterase from Bacillus subtilis (Bs2) and lipase (B570770) B from Candida antarctica (CALB) highlights how different enzymes can accommodate and catalyze reactions on non-native substrates. acs.org

Furthermore, the enzyme fatty acid amide hydrolase (FAAH) has been identified as an intracellular N-acyl amino acid hydrolase, capable of hydrolyzing lipids like C20:4-Gly. elifesciences.org This demonstrates that enzymes with primary functions in other pathways can exhibit promiscuous amidase activity towards specific amide-containing molecules.

The structure of this compound allows it to potentially modulate the activity of various enzymes. The C-terminal amidation is a key feature found in many biologically active peptides, often conferring resistance to degradation by carboxypeptidases. hawaii.edu

In the context of TDO and IDO, modifications to the tryptophan structure can lead to inhibitory activity. For example, N-methyl-tryptophan is inactive against TDO, likely due to steric hindrance with a histidine residue in the active site. researchgate.net Similarly, the modification of the carboxyl group in this compound would prevent the key interactions necessary for productive binding to TDO, potentially making it an inhibitor rather than a substrate.

The activity of peptidases can also be modulated. For instance, the dipeptide Gly-Trp-NH2, closely related to this compound, was found to be a potent inhibitor of oviduct motility in the cuttlefish Sepia officinalis. mnhn.frnih.gov This dipeptide is related to the Ala-Pro-Gly-Trp-NH2 (APGW-amide) family of neuropeptides. nih.gov Interestingly, the processing of synthetic APGW-amide into Gly-Trp-NH2 by diaminopeptidyl peptidase activity was observed in optic lobe extracts of the cuttlefish. nih.gov This suggests that this compound or similar structures could be products of enzymatic processing of larger precursor peptides and subsequently act as modulators of other enzymes or receptors.

Role as Substrate for Amidase Enzymes in Biochemical Conversions

Role in Non-Mammalian Biological Systems

This compound and related peptides exhibit significant biological activity in various non-mammalian systems, particularly as neuropeptides in invertebrates.

C-terminally amidated peptides containing tryptophan are a common feature of neuropeptides in invertebrates. nih.govfrontiersin.org These peptides are involved in a wide array of physiological processes. The FMRFamide-like peptides (FLPs), which have a C-terminal RFamide motif, are a major family of neuropeptides found throughout the animal kingdom and are involved in neurotransmission and neuromodulation. hawaii.edu

In molluscs, the dipeptide Gly-Trp-NH2 (GW-amide) was isolated from the optic lobes of the cuttlefish Sepia officinalis. mnhn.frnih.gov This peptide was identified as a novel myotropic neuropeptide that inhibits the motility of the mature oviduct. nih.gov It is structurally related to the APGW-amide family of neuropeptides first identified in gastropod molluscs. nih.gov

In insects, neuropeptides with a C-terminal Trp-Gly-amide motif are also present. For example, tachykinin-related peptides, which often have a C-terminal sequence of Phe-X-Gly-Trp-amide, are involved in regulating various physiological functions. kuleuven.be Adipokinetic hormones (AKHs), which regulate energy metabolism in insects, are another family of neuropeptides where a tryptophan residue at position 8 is often essential for biological activity. frontiersin.org While the specific sequence this compound has not been identified as a standalone neuropeptide in insects, its components are integral to the structure and function of many insect neuropeptides. For example, the red pigment-concentrating hormone (RPCH) in crustaceans, the first invertebrate neuropeptide to be fully characterized, is an octapeptide with a C-terminal Gly-Trp amide. nih.gov

The diversity of neuropeptides with C-terminal tryptophan amides suggests a common evolutionary origin and highlights the importance of this structural motif for receptor binding and activation in invertebrates. nih.govfrontiersin.org

The myotropic (muscle-affecting) activity of this compound-related peptides has been demonstrated in various ex vivo preparations from invertebrates. The most detailed research comes from studies on the cuttlefish Sepia officinalis.

In a perfused oviduct bioassay from S. officinalis, the dipeptide Gly-Trp-NH2 was shown to inhibit motility by decreasing the tonus, frequency, and amplitude of contractions. mnhn.frnih.gov This inhibitory effect was remarkably potent, with GW-amide being approximately 3000 times more potent than APGW-amide, a related tetrapeptide. nih.gov This finding underscores the significant myotropic effect of this simple dipeptide and suggests the presence of specific receptors in the oviduct muscle that are highly sensitive to it.

The contractile activity of various muscle preparations is a common method for identifying and characterizing novel neuropeptides in invertebrates. scrol.net For example, the anterior byssus retractor muscle of Mytilus edulis and the oviduct of Sepia officinalis have been used as bioassays to isolate myoactive peptides. scrol.net In the oyster Crassostrea gigas, APGW-amide was also shown to have myotropic activity. mnhn.fr

The interaction of these peptides with their receptors is crucial for their biological effect. While the specific receptor for this compound has not been characterized, the high potency and specific action of the related GW-amide on the cuttlefish oviduct strongly imply a receptor-mediated mechanism. These receptors are likely G protein-coupled receptors (GPCRs), which are common targets for neuropeptides in both vertebrates and invertebrates. mdpi.comnih.gov The structural features of the peptide, including the C-terminal amide and the tryptophan residue, are expected to be critical for receptor binding and activation. frontiersin.orgnih.gov

Interactive Data Tables

Table 1: Myotropic Effects of Gly-Trp-NH2 on Cuttlefish Oviduct

| Peptide | Concentration | Effect on Oviduct Motility | Potency Relative to APGW-amide | Reference |

|---|---|---|---|---|

| Gly-Trp-NH2 | Not specified | Inhibition (decreased tonus, frequency, and amplitude of contractions) | ~3000x more potent | nih.gov |

Table 2: Examples of Invertebrate Neuropeptides with C-terminal Tryptophan Amide or Related Structures

| Peptide Family/Name | Organism | Sequence/Motif | Biological Role | Reference |

|---|---|---|---|---|

| GW-amide | Sepia officinalis (cuttlefish) | Gly-Trp-NH2 | Inhibition of oviduct motility | mnhn.frnih.gov |

| APGW-amide | Gastropod molluscs | Ala-Pro-Gly-Trp-NH2 | Myotropic activity | nih.gov |

| Red Pigment-Concentrating Hormone (RPCH) | Pandalus borealis (prawn) | pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2 | Pigment concentration | nih.gov |

Neuropeptide Activity in Invertebrate Models (e.g., Molluscs, Insects)

Interactions with Proteins and Biomolecules in Controlled Research Environments

The dipeptide this compound, by virtue of its constituent amino acids, engages in a variety of non-covalent interactions that are fundamental to molecular recognition, protein structure, and biological function. The tryptophan residue, with its large, aromatic indole side chain, and the terminal amide group provide a unique combination of hydrophobic, aromatic, and hydrogen-bonding capabilities.

Peptide-Protein Binding Studies and Molecular Recognition Phenomena

The specific recognition of peptides containing L-tryptophan is a critical aspect of many biological processes. The unique structural and electronic properties of the indole ring allow it to act as a key recognition element. Studies using synthetic supramolecular receptors have provided quantitative insights into this phenomenon. For instance, the cucurbit nih.govuril•methyl viologen (Q8•MV) complex has been used as a synthetic receptor to study the binding of tryptophan-containing peptides. rsc.orgtrinity.edu Research demonstrated a clear preference for peptides with an N-terminal tryptophan, such as H-Trp-Gly-Gly-OH, which binds with significantly higher affinity than peptides where the tryptophan is in an internal or C-terminal position. rsc.orgtrinity.edu This selectivity is attributed to stabilizing interactions between the receptor complex and the tryptophan's indole ring, alongside favorable interactions with the peptide's N-terminal ammonium group. rsc.org

In a biological context, the enzyme Tryptophan 2,3-dioxygenase (TDO) provides a clear example of specific L-tryptophan recognition. pnas.org Structural studies of TDO in complex with its substrate L-Trp reveal a highly specific binding pocket. pnas.orgresearchgate.net The carboxylate and ammonium groups of L-tryptophan are precisely positioned by electrostatic and hydrogen-bonding interactions with enzyme residues like Arginine 117 and Tyrosine 113, which defines the L-stereospecificity. pnas.orgresearchgate.net Crucially, the recognition involves interactions that position the indole ring for catalysis, and a water molecule in the active site is observed to form hydrogen bonds with both the ammonium ion of L-Trp and the main-chain amide of a glycine (B1666218) residue (Gly 125) within the enzyme. pnas.orgresearchgate.net This illustrates a direct molecular recognition event where interactions involving both tryptophan and a glycine backbone amide are present. The stereochemical integrity of the L-tryptophan component is essential for this biological recognition. vulcanchem.com

| Receptor/Enzyme | Ligand/Substrate | Key Interacting Residues/Features | Observed Phenomenon | Reference |

|---|---|---|---|---|

| Cucurbit nih.govuril•MV Complex | H-Trp-Gly-Gly-OH | Indole ring, N-terminal ammonium group | Selective binding to N-terminal Trp | rsc.orgtrinity.edu |

| Tryptophan 2,3-dioxygenase (TDO) | L-Tryptophan | Arg 117, Tyr 113, Gly 125 (backbone amide) | Specific substrate binding and positioning | pnas.orgresearchgate.net |

Influence on Protein Folding and Stability

The tryptophan residue plays a significant role in directing protein folding and stabilizing native structures, primarily through the hydrophobic effect and specific side-chain interactions. mdpi.comnih.gov The Trp-cage, a 20-residue designed miniprotein, is a classic model for studying these principles. biosyn.com Its stable fold is achieved through the encapsulation of the Trp6 side chain within a hydrophobic core formed by proline rings. biosyn.comacs.org The stability of the Trp-cage is not only driven by this hydrophobic core but also by a key salt bridge between Asp9 and Arg16, which contributes significantly to the solvation entropy gain upon folding. acs.org The radicalization of glycine residues within the Trp-cage has been shown to destabilize the structure, indicating the importance of the integrity of the entire peptide backbone, including its glycine components, for maintaining the folded state. nih.gov

| System | Key Residue(s) | Interaction/Effect | Impact on Stability | Reference |

|---|---|---|---|---|

| Trp-cage Miniprotein | Trp6, Proline residues | Hydrophobic encapsulation of Trp indole ring | Drives cooperative folding | biosyn.comacs.org |

| Trp-cage Miniprotein | Asp9, Arg16 | Salt bridge formation near Trp6 | Contributes 5.0 kcal/mol via solvation entropy | acs.org |

| Trp Repressor Protein | L-Tryptophan (ligand) | Binding to apo-repressor | Reduces dynamics ("stiffens") the DNA-binding domain | nih.gov |

| Ac-WTG-NH₂ Peptide | Trp, Gly | Amide-Aryl Interaction | Stabilizes β-hairpin fold | nih.gov |

Cation-π and Amide Bridge Interactions in Biological Systems

Cation-π Interactions

Cation-π interactions are strong non-covalent forces that occur between a cation (such as the protonated side chains of Lysine or Arginine) and the electron-rich face of an aromatic ring. proteopedia.orgnih.gov The indole ring of tryptophan has the strongest electrostatic potential for cation-π interactions among all aromatic amino acids. nih.gov These interactions are significantly stronger than typical hydrogen bonds, with calculated energies of -12 to -25 kJ/mol in aqueous solution, and are less affected by the solvation environment than salt bridges. plos.orgresearchgate.net In proteins, about 25% of all tryptophan residues are involved in an energetically significant cation-π interaction. nih.gov These interactions are crucial for stabilizing protein structure and for molecular recognition at protein-protein and protein-ligand interfaces. nih.govplos.org For example, the stability of the Trp-cage fold is enhanced by the proximity of the positively charged Arg16 to the Trp6 indole ring. acs.org

Amide Bridge and Amide-Aromatic Interactions

True amide bridges are strong interactions formed between the side chains of two amide-containing amino acids, such as Asparagine (Asn) or Glutamine (Gln), and are characterized by a pair of parallel hydrogen bonds. plos.orgresearchgate.net

In the context of this compound, a related and highly significant interaction is the amide-aromatic or amide-π interaction. This involves the interaction of a backbone amide group with an aromatic side chain. nih.govmdpi.com Research on peptides containing a Trp-Gly sequence has identified a specific, structure-stabilizing interaction between the indole ring of tryptophan and the backbone amide proton of the (i+2) glycine residue. nih.gov This interaction is characterized by a significant upfield chemical shift displacement (CSD) of the glycine amide proton in NMR studies, indicating it is shielded by the aromatic ring current of the tryptophan. nih.gov This amide-NH/indole interaction is most commonly observed and most stabilizing when the amide donor is from a glycine residue, highlighting the unique role of the Trp-Gly pairing in forming stable structural motifs. nih.gov

| Interaction Type | Participating Moieties | Typical Interaction Energy (Aqueous) | Example System | Reference |

|---|---|---|---|---|

| Cation-π | Arg⁺/Lys⁺ and Trp indole ring | -12 to -25 kJ/mol | Trp-cage (Arg16-Trp6) | acs.orgplos.orgresearchgate.net |

| Amide Bridge | Asn/Gln side chains | -12 to -14 kJ/mol | Protein-protein interfaces | plos.orgresearchgate.net |

| Amide-Aromatic (Amide-π) | Trp indole ring and Gly backbone amide | Stabilizing (evidenced by NMR shifts) | Ac-WTG-NH₂ peptide | nih.gov |

L Tryptophyl Glycine Amide in Peptidomimetics and Research Tool Applications

Design Principles for Amide Bond Surrogates and Isosteres

The development of peptidomimetics often involves the replacement of labile amide bonds with more stable surrogates to enhance proteolytic resistance and improve pharmacokinetic properties. The core principle is to mimic the geometry and electronic properties of the native peptide bond while introducing non-peptidic structural elements. nih.gov

Common amide bond isosteres include esters, N-methylated amides, reduced amide bonds, and heterocycles like 1,2,3-triazoles. nih.gov 1,4-Disubstituted 1,2,3-triazoles, for instance, are considered excellent mimics of the trans-amide bond due to their similar size, planarity, high dipole moment, and hydrogen-bonding capabilities. nih.govchimia.ch The pyridine (B92270) ring is another scaffold used to replace central amino acid residues, where the ring nitrogen and attached functionalities can mimic the hydrogen bonding pattern of amide bonds. diva-portal.org

The design of these surrogates is crucial for maintaining the biological activity of the parent peptide. Key considerations include:

Structural Mimicry: The surrogate should maintain the three-dimensional arrangement of the original peptide's side chains, which is essential for receptor binding.

Hydrogen Bonding: The ability to accept and donate hydrogen bonds is often critical for maintaining the secondary structure and interactions with biological targets. diva-portal.org

Proteolytic Stability: A primary goal is to create a backbone that is resistant to cleavage by proteases. nih.govchimia.ch

Synthetic Accessibility: The synthetic route to incorporate these surrogates should be practical and compatible with standard peptide synthesis protocols. beilstein-journals.org

Structure-Activity Relationship (SAR) Studies in Related Peptidic Scaffolds

Structure-activity relationship (SAR) studies on tryptophan-containing dipeptides and their derivatives have provided valuable insights into the structural requirements for various biological activities. These studies systematically modify the peptide structure to identify key pharmacophoric elements.

For instance, in the context of angiotensin-converting enzyme (ACE) inhibition, SAR studies on tryptophan-containing dipeptides revealed that an N-terminal aliphatic amino acid and a tryptophan residue at the C-terminal position are favorable for selective inhibition of the C-domain of ACE. nih.govajol.info This selectivity is significant as the C-domain is a primary target for blood pressure regulation. nih.gov

In the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, the presence of tryptophan at the N-terminus has been shown to contribute to increased biological activity. researchgate.net The hydrophobicity, bulkiness, and polarity of the N-terminal amino acid are crucial factors for improving inhibition. researchgate.net

Furthermore, in the design of antagonists for the formyl peptide receptor 1 (FPR1), a series of tryptophan-containing dipeptides were synthesized and evaluated. rsc.org These studies identified that specific N-acyl modifications and the stereochemistry of the amino acid residues were critical for potent inhibitory effects on neutrophil activation. rsc.orgmdpi.com For example, replacing an L-amino acid with its D-enantiomer could significantly decrease or abolish activity, highlighting the stereospecificity of the interaction with the receptor. mdpi.com

A summary of key findings from SAR studies on related tryptophan-containing dipeptides is presented below:

| Target/Activity | Favorable Structural Features | Reference(s) |

| ACE C-Domain Inhibition | N-terminal aliphatic amino acid, C-terminal Tryptophan | nih.govajol.info |

| DPP-IV Inhibition | N-terminal Tryptophan | researchgate.net |

| FPR1 Antagonism | Specific N-acyl groups, L-configuration of amino acids | rsc.orgmdpi.com |

| TSPO Ligand Activity | C-terminal unsubstituted amide, L-configuration of residues | mdpi.com |

Development as a Building Block in Complex Peptide Architectures

L-Trp-Gly amide, and its constituent amino acids, are fundamental building blocks in the synthesis of more complex peptides and peptidomimetics. The principles of peptide synthesis, including the use of protecting groups and coupling reagents, are central to its application. masterorganicchemistry.com

In solid-phase peptide synthesis (SPPS), amino acids like Fmoc-L-Trp(Boc)-OH are used to introduce tryptophan into a growing peptide chain. sci-hub.se The indole (B1671886) side chain of tryptophan often requires protection (e.g., with a Boc group) to prevent side reactions during synthesis. vulcanchem.com Similarly, glycine (B1666218) is incorporated using derivatives like Fmoc-Gly-OH. sci-hub.se The use of dipeptide building blocks, such as those containing glycine, can help to mitigate side reactions like diketopiperazine formation and improve the efficiency of the synthesis. iris-biotech.de

The versatility of L-tryptophan and glycine as building blocks extends to the creation of peptide-peptoid hybrids and cyclic peptides. frontiersin.org For example, functionalized glycine building blocks can be used to introduce reactive handles for cyclization or for conjugation to other molecules. frontiersin.org The development of specialized building blocks, such as those modified with oxetane (B1205548) rings, allows for the creation of novel peptidomimetics with altered backbone properties. ljmu.ac.uk

The synthesis of these complex architectures relies on a well-established toolbox of chemical reactions and strategies:

Protecting Groups: Temporary modification of reactive functional groups (amino, carboxyl, and side chains) is essential to direct the formation of the desired peptide bond. masterorganicchemistry.combachem.com

Coupling Reagents: Reagents like DCC, HATU, and PyBOP are used to activate the carboxyl group of one amino acid to facilitate amide bond formation with the amino group of another. masterorganicchemistry.comiris-biotech.de

Solid-Phase Synthesis (SPPS): This technique, pioneered by Merrifield, allows for the efficient assembly of peptides on a solid support, simplifying purification. masterorganicchemistry.comfrontiersin.org

Applications as Probes for Biochemical Pathways and Receptor Studies

The intrinsic fluorescence of the tryptophan indole ring makes this compound and related peptides powerful probes for studying biochemical pathways and receptor interactions. The fluorescence of tryptophan is highly sensitive to its local environment, providing a spectroscopic tool to monitor protein folding, binding events, and conformational changes. pnas.org

Tryptophan-containing peptides can be designed as fluorescent probes for specific biological targets. For example, a peptide-based fluorescent probe incorporating both tryptophan (as a FRET donor) and a dansyl group (as an acceptor) was developed for the selective detection of cadmium ions (Cd2+). sci-hub.se The binding of the metal ion to the peptide induces a change in the fluorescence resonance energy transfer (FRET) signal, allowing for ratiometric detection. sci-hub.se

In receptor studies, tryptophan-containing peptides serve as ligands to probe receptor binding sites. By systematically altering the peptide sequence and observing the effect on binding affinity and functional activity, researchers can map the ligand-receptor interaction surface. rsc.org For example, tryptophan-containing dipeptide derivatives have been used to probe the binding pocket of the formyl peptide receptor 1 (FPR1), leading to the identification of key structural features required for antagonism. rsc.org

The utility of tryptophan in such probes can be enhanced through the use of unnatural tryptophan analogs with improved photophysical properties, such as 4-cyanotryptophan, which exhibits a higher fluorescence quantum yield and is less susceptible to quenching. pnas.org

Integration into Polymeric and Conjugated Systems for Research Purposes

This compound and its components can be incorporated into larger polymeric and conjugated systems to create materials with novel properties for research applications. This integration leverages the unique characteristics of the tryptophan and glycine residues to impart specific functionalities to the resulting macromolecule.

Polymer Conjugates: Therapeutic peptides are often conjugated to water-soluble polymers, such as polyethylene (B3416737) glycol (PEG), to improve their pharmacokinetic profiles. google.com While not a therapeutic itself, L-Trp-Gly can be part of a larger peptide sequence that is conjugated to a polymer. google.com The principles of bioconjugation are used to covalently attach the peptide moiety to the polymer backbone. google.com

Polyamidoamino Acids (PAACs): L-tryptophan has been used as a monomer in the synthesis of chiral polyamidoamino acids (PAACs). unimi.itmdpi.com These polymers, created by the polyaddition of an amino acid with a bis-acrylamide, can exhibit pH-dependent self-structuring and interesting fluorescent properties derived from the tryptophan units. mdpi.com Copolymers of tryptophan and glycine have also been synthesized, allowing for the fine-tuning of properties like water solubility and aggregation behavior. mdpi.com These materials have potential applications in developing responsive biomaterials and chiral separation systems.

Surface Modification and Nanomaterials: The interaction between amino acids and inorganic surfaces has been studied to understand and control the bio-nano interface. Density functional theory (DFT) calculations have shown that tryptophan and other amino acids can bind to gold clusters, with the interaction sites depending on the amino acid side chain and the surrounding environment. acs.org This knowledge is crucial for the development of biosensors and drug delivery systems based on gold nanoparticles.

Hyaluronic Acid Conjugates: L-tryptophan and glycine peptides have been conjugated to hyaluronic acid (HA), a naturally occurring polysaccharide. researchgate.net These conjugates combine the biological properties of the peptide with the biocompatibility and viscoelastic properties of HA, creating materials with potential applications in tissue engineering and drug delivery. The indole ring of tryptophan in these conjugates can also serve as a spectroscopic probe to characterize the material. researchgate.net

Analytical Methodologies for Detection and Quantification in Research Settings

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of L-Trp-Gly Amide, offering high resolution and sensitivity. nih.gov It is widely used for both qualitative and quantitative assessments.

Reverse-Phase HPLC and Chiral Separations

Reverse-phase HPLC (RP-HPLC) is the most prevalent mode used for peptide separations, including this compound. nih.gov This technique separates molecules based on their hydrophobicity. In a typical RP-HPLC setup for this compound analysis, a non-polar stationary phase (like a C18 or C8 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, frequently containing trifluoroacetic acid (TFA). mnhn.frmdpi.com The inherent hydrophobicity of the tryptophan residue strongly influences its retention on the column.

A critical application of HPLC is the verification of the stereochemical integrity of this compound. Chiral separations are essential to distinguish the desired L-isomer from its D-isomer counterpart. This can be achieved by using a chiral stationary phase (CSP) or by employing a chiral mobile phase additive. For instance, studies on similar peptides have shown that L- and D-isomers exhibit different retention times under specific HPLC conditions, allowing for the confirmation of stereochemical purity. vulcanchem.comresearchgate.net The analysis of a racemic mixture (DL-Trp-Gly-Amide) would show two distinct peaks, whereas the enzymatically synthesized L-form typically presents a single peak. vulcanchem.com

Table 1: Example RP-HPLC Conditions for Dipeptide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Merck 100RP18 (4 x 250 mm, 5 µm) | mnhn.fr |

| Mobile Phase A | 0.1% TFA in water | mnhn.fr |

| Mobile Phase B | Acetonitrile with 0.1% TFA | mnhn.fr |

| Gradient | Linear gradient from 0% to 60% B over 45 minutes | mnhn.fr |

| Detection | UV at 214 nm | mnhn.fr |

Derivatization Strategies for Enhanced Detection in Research Samples

To enhance the sensitivity and selectivity of detection, especially in complex biological samples, pre-column or post-column derivatization strategies are often employed. bevital.nonih.gov Derivatization involves chemically modifying the peptide with a tag that has strong UV absorbance or fluorescence properties.

Common derivatizing agents for amino acids and peptides include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. tandfonline.comcmb.ac.lk

9-fluorenylmethyl chloroformate (FMOC): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. bevital.notandfonline.com

Dansyl chloride (5-dimethylamino-1-naphthalenesulfonyl chloride): Another widely used reagent that forms fluorescent sulfonamide adducts. bevital.no

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): Used for chiral analysis, as it creates diastereomers that can be separated on a standard reverse-phase column. nih.gov

These strategies are particularly useful when analyzing low concentrations of this compound or when trying to quantify it in matrices containing many interfering substances. bevital.no The choice of derivatization agent depends on the specific requirements of the analysis, such as the need for chiral resolution or enhanced fluorescence detection. tandfonline.comnih.gov

Advanced Mass Spectrometry Applications (e.g., ESI-MS, MALDI-MS)

Mass spectrometry (MS) is a powerful tool for the structural elucidation and sensitive detection of peptides like this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing precise molecular weight information.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like peptides. lmaleidykla.lthplc.eu In ESI-MS, the sample solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, ions of the analyte are released and directed into the mass analyzer. ESI is often coupled with liquid chromatography (LC-MS) to provide separation prior to mass analysis, which is invaluable for analyzing complex mixtures. nih.govplos.org For instance, the C-terminal amidation of a related peptide, Gly-Trp-NH2, was confirmed using ESI-MS. mnhn.fr

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique commonly used for peptide and protein analysis. acs.org In MALDI, the analyte is co-crystallized with a matrix compound (like α-cyano-4-hydroxycinnamic acid) on a target plate. A pulsed laser beam irradiates the spot, causing the matrix to absorb the energy and desorb, carrying the analyte molecules into the gas phase as ions. MALDI-MS is known for its high sensitivity and tolerance to salts, making it suitable for analyzing samples directly from biological extracts or HPLC fractions. nih.gov It has been used to analyze HPLC fractions in the study of related neuropeptides. mnhn.fr

Table 2: Mass Spectrometry Techniques for Peptide Analysis

| Technique | Ionization Method | Key Advantages for this compound Analysis | Reference |

|---|---|---|---|

| ESI-MS | Soft ionization from solution | Easily coupled with HPLC; good for polar molecules; provides accurate molecular weight. | mnhn.frhplc.eu |

| MALDI-MS | Soft ionization from a solid matrix | High sensitivity; tolerance to buffers and salts; suitable for direct analysis of HPLC fractions. | acs.orgnih.gov |

Capillary Electrophoresis and Other Separation Sciences for Peptide Analysis

Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of peptides and amino acids. sciex.comnih.gov CE separates molecules based on their charge-to-size ratio in a narrow fused-silica capillary under the influence of a high electric field. sciex.com This technique provides rapid analyses, requires minimal sample volume, and can achieve very high separation efficiencies.

For peptides like this compound, capillary zone electrophoresis (CZE) is the simplest mode, where separation occurs in a free solution buffer. nih.gov The separation can be optimized by adjusting the buffer pH, concentration, applied voltage, and the addition of organic modifiers. nih.gov

Chiral separations of peptides and amino acids are also readily achievable with CE. researchgate.net This is often accomplished by adding a chiral selector to the background electrolyte. Cyclodextrins are commonly used chiral selectors that form transient inclusion complexes with the enantiomers, leading to different electrophoretic mobilities. researchgate.net Ligand-exchange CE, using a metal ion (like Cu(II)) and a chiral ligand, is another effective strategy for resolving enantiomers. researchgate.net

Spectrophotometric and Fluorometric Assays in Research Laboratories

Spectrophotometric and fluorometric assays provide simpler and often more rapid methods for the quantification of this compound, leveraging the unique spectroscopic properties of its tryptophan residue.

The indole (B1671886) ring of tryptophan exhibits strong intrinsic ultraviolet (UV) absorbance, typically with a maximum around 280 nm. expasy.org This property can be used for direct spectrophotometric quantification in pure solutions. The molar extinction coefficient of a peptide can be estimated based on its amino acid composition, particularly the number of tryptophan and tyrosine residues. expasy.orgcaltech.edu

Fluorometry offers significantly higher sensitivity. The tryptophan residue is naturally fluorescent, with an excitation maximum around 280 nm and an emission maximum around 350 nm in water. nih.gov This intrinsic fluorescence allows for highly sensitive detection. Fluorometric assays can be performed in standard laboratory equipment like 96-well plate readers, making them suitable for high-throughput screening. sigmaaldrich.comresearchgate.net The fluorescence quantum yield and lifetime are sensitive to the local environment of the tryptophan residue, a property that can be exploited in binding studies.

For samples where the intrinsic fluorescence is insufficient or where there is significant background interference, derivatization with a fluorescent tag, as mentioned in the HPLC section, can be used to enhance the signal. researchgate.net Additionally, specific colorimetric assays for tryptophan, such as those based on the Hopkins-Cole reaction using reagents like glyoxylic acid, can be adapted for quantification. plos.org

Table 3: Spectroscopic Properties of Tryptophan for Assays

| Property | Wavelength/Value | Application | Reference |

|---|---|---|---|

| UV Absorbance Maximum | ~280 nm | Spectrophotometric quantification | expasy.org |

| Fluorescence Excitation Max. | ~280 nm | Fluorometric quantification | nih.gov |

| Fluorescence Emission Max. | ~350 nm (in water) | Fluorometric quantification, binding studies | nih.gov |

Conclusion and Future Perspectives in L Tryptophyl Glycine Amide Research

Summary of Key Academic Contributions and Findings

Research into L-Trp-Gly Amide and its constituent parts has yielded several critical insights into its biochemical significance. The foundational dipeptide, L-tryptophylglycine, has been identified as a naturally occurring molecule in the ACTH/MSH cells of the human hypophysis, establishing its presence in biological systems. nih.gov While this specific dipeptide showed no antinociceptive effects in mouse studies, the discovery underscores the role of simple tryptophyl peptides in neuroendocrine contexts. nih.gov

Further investigations have revealed that short, C-terminally amidated, tryptophan-containing peptides are indeed bioactive. A notable example is the related dipeptide Gly-Trp-amide, which was isolated from the cuttlefish Sepia officinalis and found to inhibit the motility of the mature oviduct, demonstrating that even simple dipeptide amides can possess potent physiological activity. mnhn.fr The L-Trp-Gly motif is also a component of larger, naturally occurring neuropeptides, such as certain adipokinetic hormones, where it forms part of the C-terminal sequence crucial for biological function. frontiersin.org

Beyond its natural occurrence, this compound serves as a valuable tool in structure-activity relationship (SAR) studies. For instance, the synthesis of N-phenylpropionyl-l-Trp-Gly-NH2 as an analog of a more complex dipeptide ligand helped demonstrate that the side chains of the amino acid residues are critical for biological activity; the replacement of a bulkier residue with glycine (B1666218) led to a pronounced decrease in anxiolytic effects. academpharm.ru Furthermore, the intrinsic fluorescence of the tryptophan residue makes peptides like L-Tryptophyl-Glycine excellent models for biophysical studies, allowing researchers to probe local microenvironments and peptide conformations. union.edu Advanced spectroscopic analysis of the related cyclic dipeptide, c-(L-Trp-Gly), has provided deep insights into its structural behavior in solution. cas.cz

Key Academic Findings on this compound and Related Compounds

| Finding | Description | Key Compound(s) | Reference(s) |

|---|---|---|---|

| Natural Occurrence | The dipeptide L-tryptophylglycine was identified in the human hypophysis. The related Gly-Trp-amide was isolated from the cuttlefish Sepia officinalis. | L-Tryptophylglycine, Gly-Trp-amide | nih.govmnhn.fr |

| Biological Activity | The related dipeptide Gly-Trp-amide inhibits oviduct motility in cuttlefish. The Trp-Gly motif is part of larger bioactive neuropeptides. | Gly-Trp-amide, Lacol-AKH | mnhn.frfrontiersin.org |

| Role in SAR Studies | Used as a structural analog to demonstrate the importance of amino acid side chains for the anxiolytic activity of TSPO ligands. | N-phenylpropionyl-l-Trp-Gly-NH2 | academpharm.ru |

| Model for Spectroscopy | Tryptophan-containing peptides are used as fluorescent probes. Cyclic versions are studied to understand conformational dynamics. | L-Tryptophyl-Glycine, c-(L-Trp-Gly) | union.educas.cz |

| Metabolite Status | The core dipeptide Trp-Gly is classified as a metabolite, indicating its involvement in metabolic pathways. | Trp-Gly | ebi.ac.uk |

Emerging Research Avenues and Methodological Advancements

The study of this compound benefits from continuous advancements in peptide chemistry and analytical techniques. These modern methods are paving the way for new research avenues and a more profound understanding of the dipeptide's properties.